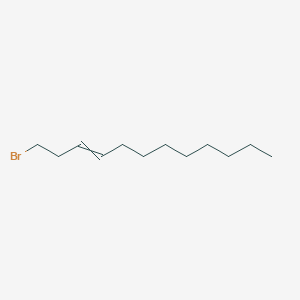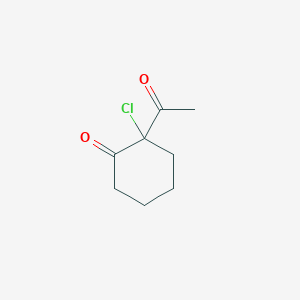![molecular formula C18H17FO3 B14510889 2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid CAS No. 62810-36-0](/img/structure/B14510889.png)
2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorophenyl group, an ethenyl linkage, and a phenoxy group attached to a methylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the ethenyl linkage and phenoxy group may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
- 1-(4-Fluorophenyl)-2-(phenyl)ethanol
Uniqueness
2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid is unique due to its specific structural features, such as the combination of a fluorophenyl group and an ethenyl linkage
特性
CAS番号 |
62810-36-0 |
|---|---|
分子式 |
C18H17FO3 |
分子量 |
300.3 g/mol |
IUPAC名 |
2-[3-[1-(4-fluorophenyl)ethenyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H17FO3/c1-12(13-7-9-15(19)10-8-13)14-5-4-6-16(11-14)22-18(2,3)17(20)21/h4-11H,1H2,2-3H3,(H,20,21) |
InChIキー |
IFSVZALGNDFTAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=C)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)
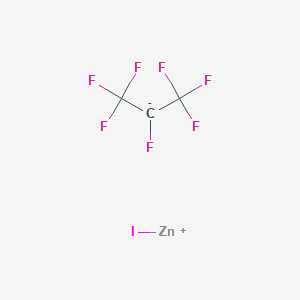
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
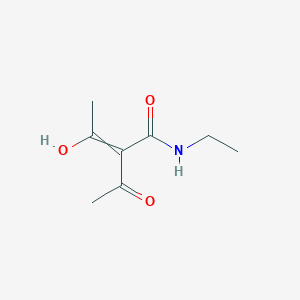
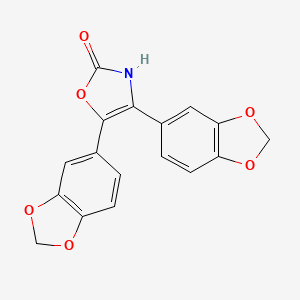


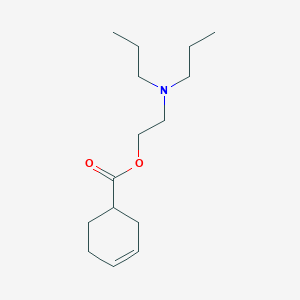

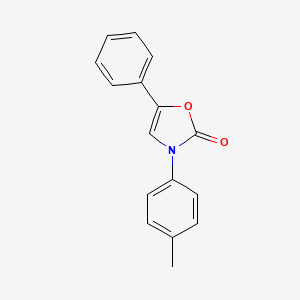
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

